

# Efficacy of Sugemalimab in PD-L1 Low Expressing Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of cancer immunotherapy, the efficacy of checkpoint inhibitors in tumors with low expression of programmed death-ligand 1 (PD-L1) is a critical area of investigation for researchers, scientists, and drug development professionals. This guide provides an objective comparison of **Sugemalimab**'s performance with other key immunotherapies in this setting, supported by experimental data from pivotal clinical trials.

## Comparative Efficacy in PD-L1 Low Expressing Non-Small Cell Lung Cancer (NSCLC)

The following table summarizes the efficacy data of **Sugemalimab** and other prominent checkpoint inhibitors in patients with NSCLC characterized by low PD-L1 expression.



| Drug<br>(Trial)                        | PD-L1<br>Expressi<br>on | Treatmen<br>t Arm                     | Control<br>Arm                | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Objective<br>Response<br>Rate<br>(ORR) |
|----------------------------------------|-------------------------|---------------------------------------|-------------------------------|-----------------------------------------------------|---------------------------------------|----------------------------------------|
| Sugemalim<br>ab<br>(GEMSTO<br>NE-302)  | <1%                     | Sugemalim<br>ab +<br>Chemother<br>apy | Placebo +<br>Chemother<br>apy | 7.4 months                                          | 25.4<br>months                        | 63.4%<br>(overall<br>population)       |
| Pembrolizu<br>mab<br>(KEYNOTE<br>-042) | 1-49%                   | Pembrolizu<br>mab                     | Chemother<br>apy              | 13.4<br>months<br>(explorator<br>y)                 | 13.4<br>months<br>(explorator<br>y)   | Not<br>Reported<br>for<br>subgroup     |
| Atezolizum<br>ab<br>(IMpower1<br>50)   | TC0 and<br>IC0 (<1%)    | Atezolizum ab + Bevacizum ab + Chemo  | Bevacizum<br>ab +<br>Chemo    | 7.1 months                                          | 17.5<br>months                        | 55%                                    |
| Nivolumab<br>(CheckMat<br>e 057)       | <1%                     | Nivolumab                             | Docetaxel                     | 2.3 months                                          | 10.4<br>months                        | 9%                                     |
| Durvaluma<br>b<br>(PACIFIC)            | <1%                     | Durvaluma<br>b                        | Placebo                       | 10.7<br>months                                      | 33.1<br>months                        | Not<br>Reported<br>for<br>subgroup     |

## **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the cited studies.

### **GEMSTONE-302 (Sugemalimab)**

• Phase: 3, randomized, double-blind.[1][2][3][4]



- Patient Population: Treatment-naïve patients with stage IV squamous or non-squamous
   NSCLC without known EGFR, ALK, ROS1, or RET alterations.[4]
- Intervention: Sugemalimab (1200 mg IV) or placebo, in combination with platinum-based chemotherapy (carboplatin plus paclitaxel for squamous NSCLC; carboplatin plus pemetrexed for non-squamous NSCLC) every 3 weeks for up to 4 cycles, followed by maintenance therapy.[1][4]
- Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[1]
- Key Secondary Endpoints: Overall Survival (OS), PFS in patients with PD-L1 expression
   ≥1%, and Objective Response Rate (ORR).[1]

### **KEYNOTE-042 (Pembrolizumab)**

- Phase: 3, randomized, open-label.[5][6][7]
- Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with PD-L1 TPS ≥1% and without EGFR or ALK genomic tumor aberrations.
- Intervention: Pembrolizumab (200 mg every 3 weeks for up to 35 cycles) or investigator's choice of platinum-based chemotherapy for 4 to 6 cycles.[5]
- Primary Endpoint: Overall Survival (OS) in patient populations with PD-L1 TPS of ≥50%,
   ≥20%, and ≥1%.[6]
- Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).[6]

## IMpower150 (Atezolizumab)

- Phase: 3, multicenter, randomized, open-label, 3-arm trial.[8]
- Patient Population: Chemotherapy-naïve patients with metastatic non-squamous NSCLC.[8]
- Intervention: Patients were randomized to receive Atezolizumab in combination with chemotherapy (carboplatin and paclitaxel) with or without bevacizumab, versus bevacizumab plus chemotherapy.[9][10]



- Co-primary Endpoints: Investigator-assessed PFS and OS in the intent-to-treat wild-type (ITT-WT) population.[9]
- PD-L1 Assessment: PD-L1 expression was evaluated on both tumor cells (TC) and tumor-infiltrating immune cells (IC).[9]

## **CheckMate 057 (Nivolumab)**

- Phase: 3, randomized, open-label.
- Patient Population: Patients with advanced non-squamous NSCLC who had progressed during or after one prior platinum-based chemotherapy regimen.
- Intervention: Nivolumab (3 mg/kg every 2 weeks) or docetaxel (75 mg/m² every 3 weeks).
- Primary Endpoint: Overall Survival (OS).
- PD-L1 Assessment: PD-L1 expression was assessed in pre-treatment tumor biopsies.[11]

## **PACIFIC (Durvalumab)**

- Phase: 3, randomized, double-blind, placebo-controlled.[12][13]
- Patient Population: Patients with unresectable, stage III NSCLC whose disease had not progressed after platinum-based concurrent chemoradiotherapy.[12][13]
- Intervention: Durvalumab (10 mg/kg IV every 2 weeks for up to 12 months) or placebo.[13]
- Co-primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[13]
- PD-L1 Assessment: Pre-chemoradiotherapy tumor samples were tested for PD-L1 expression.[14]

## Signaling Pathways and Experimental Workflow PD-1/PD-L1 Signaling Pathway

The programmed cell death protein 1 (PD-1) receptor, expressed on activated T cells, interacts with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells.[15] This interaction



sends an inhibitory signal to the T cell, suppressing its anti-tumor activity and allowing the cancer cells to evade the immune system.[15] Checkpoint inhibitors like **Sugemalimab**, which are monoclonal antibodies, block this interaction, thereby restoring the T cell's ability to recognize and attack cancer cells.[16]



Click to download full resolution via product page

Caption: PD-1/PD-L1 signaling and the mechanism of action of **Sugemalimab**.

## Representative Clinical Trial Workflow (GEMSTONE-302)

The workflow of a typical pivotal clinical trial, such as GEMSTONE-302, involves several key stages from patient screening to data analysis.





Click to download full resolution via product page

Caption: Simplified workflow of the GEMSTONE-302 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. cstonepharma.com [cstonepharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sugemalimab versus placebo, in combination with platinum-based chemotherapy, as first-line treatment of metastatic non-small-cell lung cancer (GEMSTONE-302): interim and final analyses of a double-blind, randomised, phase 3 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pembrolizumab versus chemotherapy for previously untreated, PD-L1-expressing, locally advanced or metastatic non-small-cell lung cancer (KEYNOTE-042): a randomised, openlabel, controlled, phase 3 trial. [themednet.org]
- 6. merck.com [merck.com]
- 7. ascopubs.org [ascopubs.org]
- 8. IMpower150 Trial Information | TECENTRIQ® (atezolizumab) [tecentriq-hcp.com]
- 9. ascopubs.org [ascopubs.org]
- 10. fda.gov [fda.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. filippodemarinis.it [filippodemarinis.it]
- 14. Outcomes with durvalumab by tumour PD-L1 expression in unresectable, stage III nonsmall-cell lung cancer in the PACIFIC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Efficacy of Sugemalimab in PD-L1 Low Expressing Tumors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611319#efficacy-of-sugemalimab-in-pd-l1-low-expressing-tumors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com